1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
The compound “1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .
Synthesis Analysis
The synthesis of these types of compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The molecular structure of these compounds is analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data . The compound consists of isothiazole and piperazine moieties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Researchers have synthesized various heterocyclic compounds derived from structural analogs similar to "1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one," exhibiting anti-inflammatory, analgesic, and antimicrobial activities. These compounds include benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, highlighting their potential in developing new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Novel pyridine derivatives, including those related to "1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one," have been created to exhibit varying degrees of antimicrobial activity. These efforts aim at combating microbial resistance by developing new agents capable of inhibiting the growth of bacteria and fungi, which is crucial for addressing the increasing problem of drug-resistant infections (Patel, Agravat, & Shaikh, 2011).
Piperazine-linked Benzothiazolyl-4-thiazolidinones
The synthesis of piperazine-linked benzothiazolyl-4-thiazolidinones through catalytic N-formylation has shown significant antibacterial properties. This innovative approach not only contributes to the chemical diversity of antimicrobial agents but also enhances the potency of these compounds against various bacterial strains, demonstrating the compound's role in addressing antimicrobial resistance challenges (Patel & Park, 2014).
Dual-action Antidepressants
Research into dual-action antidepressants has led to the development of derivatives that simultaneously target serotonin receptors and the serotonin transporter. This approach, leveraging the structural framework similar to "1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one," aims at creating more effective treatments for depression by addressing multiple pathways involved in the disease process (Orus et al., 2002).
Future Directions
The future directions in the research of these compounds could involve the development of new analogs of bioactive heterocyclic compounds . This is a major challenge in synthetic organic and medicinal chemistry . Further studies could also focus on increasing the biological activity of these compounds .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play a crucial role in the regulation of mood, sleep, and other neurological functions.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect mood and other neurological functions.
Biochemical Pathways
It can be inferred from the known targets (dopamine and serotonin receptors) that the compound likely affects the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and cognition.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have been found to have antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-14(19)17-6-8-18(9-7-17)15-16-12-5-4-11(20-2)10-13(12)21-15/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADKSOKHCUKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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